Two Orders of Magnitude Higher Electrical Resistivity vs. Tetramethylcyclotetrasiloxane (D4H) in FIB‑Deposited Insulators
In a direct head‑to‑head comparison of siloxane precursors for focused‑ion‑beam‑induced deposition of insulating layers, pentamethylcyclopentasiloxane (D5H) delivered resistivity approximately two orders of magnitude higher than the commercially adopted tetramethylcyclotetrasiloxane (D4H). The resistivity of the D5H‑derived film reached ~8 × 10¹¹ Ω·cm versus ~6 × 10⁹ Ω·cm for D4H, while the breakdown field improved by a factor of ~1.5 (650 vs. 440 V μm⁻¹) [1].
| Evidence Dimension | Electrical resistivity and breakdown field of FIB‑deposited insulator films |
|---|---|
| Target Compound Data | Resistivity ~8 × 10¹¹ Ω·cm; breakdown field 650 V μm⁻¹ |
| Comparator Or Baseline | Tetramethylcyclotetrasiloxane (D4H): resistivity ~6 × 10⁹ Ω·cm; breakdown field 440 V μm⁻¹ |
| Quantified Difference | Resistivity: ~130‑fold higher; breakdown field: ~1.5‑fold higher |
| Conditions | Focused Ga⁺ ion beam induced deposition, metal–insulator–metal test structures, Journal of Vacuum Science & Technology B, 1998 |
Why This Matters
For microelectronics and nanofabrication users requiring high‑resistance insulating layers, D5H offers a two‑order‑of‑magnitude resistivity advantage over D4H, directly reducing leakage current and enabling higher device reliability.
- [1] Edinger, K., et al. (1998). Study of precursor gases for focused ion beam insulator deposition. Journal of Vacuum Science & Technology B, 16(6), 3311–3314. View Source
